8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one
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Overview
Description
8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[45]decan-1-one is a complex organic compound that features a spirocyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of halogenation and amination reactions.
Spirocyclic Formation: The spirocyclic structure is formed by reacting the pyridine derivative with a suitable diazaspiro compound under controlled conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often catalyzed by palladium or other transition metals.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine and chlorine atoms can be reduced to form simpler derivatives.
Substitution: The halogen atoms can be substituted with other functional groups using reagents like sodium azide or organolithium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of halogens can produce a wide range of functionalized pyridine derivatives .
Scientific Research Applications
8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and the nature of the target. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: A simpler pyridine derivative used in similar applications.
5-Amino-3-bromo-2-chloropyridine: Another pyridine derivative with similar functional groups.
Uniqueness
What sets 8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one apart is its spirocyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and the development of new materials .
Properties
Molecular Formula |
C13H16BrClN4O |
---|---|
Molecular Weight |
359.65 g/mol |
IUPAC Name |
8-(2-amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C13H16BrClN4O/c14-8-7-18-11(16)9(15)10(8)19-5-2-13(3-6-19)1-4-17-12(13)20/h7H,1-6H2,(H2,16,18)(H,17,20) |
InChI Key |
MKFHWBYHTRLMLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C12CCN(CC2)C3=C(C(=NC=C3Br)N)Cl |
Origin of Product |
United States |
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